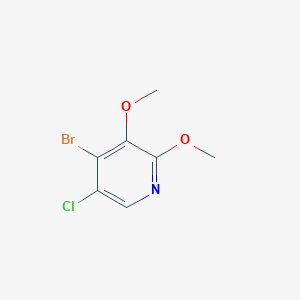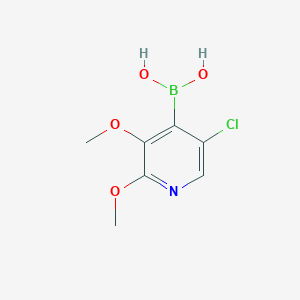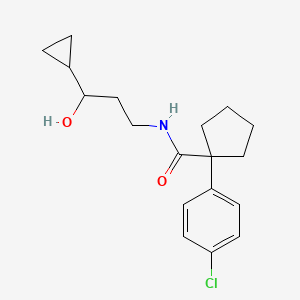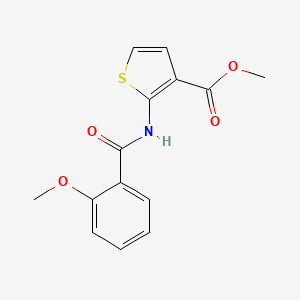![molecular formula C21H18F3N3O3 B2979315 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one CAS No. 2097897-96-4](/img/structure/B2979315.png)
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoxaline group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and their reactivity. The pyrrolidine ring, for instance, could undergo various reactions depending on the conditions .Scientific Research Applications
Synthesis and Characterization
Recent studies have detailed the synthesis and characterization of compounds related to quinoxaline derivatives, demonstrating their utility in chemical synthesis and material science. For instance, novel synthetic routes have been developed to create pyrrole and indenoquinoxaline derivatives through one-pot, efficient processes using microwave irradiation and solid-support montmorillonite K10 (Azizian et al., 2005). These methods offer a more efficient synthesis pathway for complex organic compounds, which could have applications in material science and pharmaceuticals.
Catalytic Behavior and Reactivity
The synthesized quinoxaline derivatives have been investigated for their catalytic behavior, particularly in the context of metal-organic frameworks and reactions. One study describes the preparation of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, which show good catalytic activities for ethylene oligomerization and polymerization upon activation with methylaluminoxane (MAO) (Sun et al., 2007). This research highlights the potential of quinoxaline derivatives in industrial catalysis, particularly in polymer production.
Anion Recognition and Sensor Applications
Quinoxaline derivatives have also been explored for their use in anion recognition, which could have implications for environmental monitoring and chemical sensing. A study on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives demonstrates their augmented affinities and enhanced selectivities toward anions like fluoride, chloride, and dihydrogen phosphate (Anzenbacher et al., 2000). Such compounds could be developed into sensitive, selective sensors for environmental and biological applications.
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has been assessed, offering a pathway to new therapeutic agents. The synthesis and biological activity screening of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one and its derivatives have shown promising results against various microbial strains, suggesting their potential as antimicrobial agents (Srivani et al., 2019).
Properties
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)14-4-3-5-15(10-14)29-13-20(28)27-9-8-16(12-27)30-19-11-25-17-6-1-2-7-18(17)26-19/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSARAYVOSFZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)


![6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B2979241.png)

![N-[2-(3-Fluorophenoxy)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2979246.png)

![2-oxo-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide](/img/structure/B2979249.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2979254.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)
